Caerin 4.1 is a member of the caerin peptide family, which are host-defense peptides derived from the skin of certain amphibians, particularly frogs. These peptides are known for their antimicrobial and anticancer properties. Caerin 4.1, specifically, has garnered attention for its potential therapeutic applications due to its ability to disrupt microbial membranes and induce apoptosis in cancer cells.
Caerin peptides are primarily sourced from the skin secretions of Australian tree frogs, particularly the species Litoria caerulea. The skin secretions of these amphibians serve as a defense mechanism against pathogens and predators, contributing to their survival in various environments.
Caerin 4.1 is classified as a cationic antimicrobial peptide (CAMP). This classification is based on its positive charge and its ability to interact with negatively charged microbial membranes, leading to cell lysis. The caerin peptides are also categorized as part of the broader group of host-defense peptides that play a critical role in innate immunity.
The synthesis of Caerin 4.1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Caerin 4.1 consists of a sequence of amino acids that forms an alpha-helical conformation, which is crucial for its biological activity. The specific amino acid sequence contributes to its amphipathic nature, allowing it to interact with lipid membranes effectively.
Caerin 4.1 exhibits various chemical reactions, particularly with lipid membranes. It disrupts bacterial membranes through pore formation or membrane thinning, leading to cell death.
The mechanism by which Caerin 4.1 exerts its effects involves several steps:
Studies have shown that Caerin 4.1 can effectively kill a range of bacteria and cancer cells at micromolar concentrations, highlighting its potential as an antimicrobial and anticancer agent.
Caerin 4.1 has significant potential applications in various fields:
Amphibian skin secretions constitute a sophisticated biochemical defense system that has evolved over 300 million years, producing diverse antimicrobial peptides (AMPs) as frontline weapons against microbial pathogens. These peptides, typically 11–46 amino acids long with a net charge of +2.5, represent >20% of all known AMPs across species [4]. Their amphipathic α-helical structures—featuring hydrophobic and cationic residues on opposite faces—enable selective binding and disruption of microbial membranes [4] [5]. For amphibians like Litoria caerulea, this innate immune strategy compensates for permeable skin and environmental pathogen exposure. The evolutionary conservation of AMP families (e.g., caerins, dermaseptins) across continents underscores their functional significance in host survival [4].
Caerin 4.1 derives from the granular gland secretions of the Australian green tree frog (Litoria caerulea), a species endemic to Australia and New Guinea. First identified in the 1990s during systematic screens of amphibian skin peptides, it belongs to the caerin family—characterized by helical domains and C-terminal amidation [1] [3]. Unlike broad-spectrum relatives (e.g., caerin 1.1), Caerin 4.1 exhibits a narrower activity profile, suggesting specialized ecological roles. Its discovery emerged alongside other caerins (1.1, 1.9) in studies mapping L. caerulea’s peptidome [1] [5].
Table 1: Chemical and Structural Profile of Caerin 4.1
Property | Value |
---|---|
Full Sequence | H-Gly-Leu-Trp-Gln-Lys-Ile-Lys-Ser-Ala-Ala-Gly-Asp-Leu-Ala-Ser-Gly-Ile-Val-Glu-Gly-Ile-Lys-Ser-NH₂ |
Shorthand Sequence | GLWQKIKSAAGDLASGIVEGIKS |
Length | 23 amino acids |
Molecular Formula | C₁₀₄H₁₇₅N₂₉O₃₁ |
Molecular Weight | 2327.6 Da |
Purity (HPLC) | ≥97.1% |
Structural Features | Two α-helical regions (residues 4–10 and 17–21) disrupted by central glycines |
Source | Synthetic or isolated from Litoria caerulea secretions |
Caerin 4.1 bridges fundamental and applied research due to its dual antimicrobial-antiviral activity and unique structural biology. It inhibits HIV infection by disrupting viral envelopes and blocks bacterial growth in pathogens like Escherichia coli [1] [2]. However, its therapeutic appeal is tempered by cytotoxicity at effective antiviral concentrations and a narrow antibacterial spectrum [3]. These traits position Caerin 4.1 as:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8